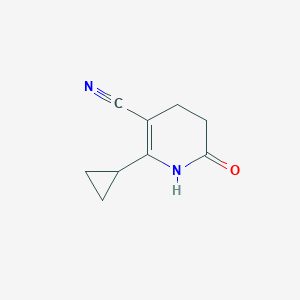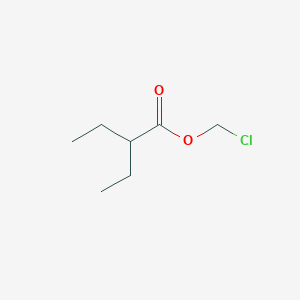
Chloromethyl 2-ethylbutanoate
Overview
Description
Chloromethyl 2-ethylbutanoate is an organic compound with the molecular formula C7H13ClO2. It is an ester derived from 2-ethylbutanoic acid and chloromethanol. This compound is known for its applications in organic synthesis and various industrial processes due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 2-ethylbutanoate can be synthesized through the esterification of 2-ethylbutanoic acid with chloromethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-ethylbutanoic acid and chloromethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides are commonly used under mild to moderate temperatures.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are typically carried out at elevated temperatures to accelerate the process.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent side reactions with water.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include 2-ethylbutanoic acid derivatives.
Hydrolysis: Yields 2-ethylbutanoic acid and chloromethanol.
Reduction: Produces the corresponding alcohol, 2-ethylbutanol.
Scientific Research Applications
Chloromethyl 2-ethylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: It serves as a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 2-ethylbutanoate involves its reactivity as an ester and a chloromethyl group. The ester bond can undergo hydrolysis, while the chloromethyl group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets, facilitating its use in synthetic and industrial applications.
Comparison with Similar Compounds
Ethyl Acetate: Commonly used as a solvent in laboratories and industries.
Methyl Butanoate: Known for its fruity odor and used in flavorings and fragrances.
Isopropyl Butanoate: Used in the synthesis of various organic compounds and as a solvent.
Chloromethyl 2-ethylbutanoate stands out due to its dual functional groups, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
chloromethyl 2-ethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-6(4-2)7(9)10-5-8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAACXXOAKLEEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40930-71-0 | |
| Record name | CHLOROMETHYL 2-ETHYLBUTYRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


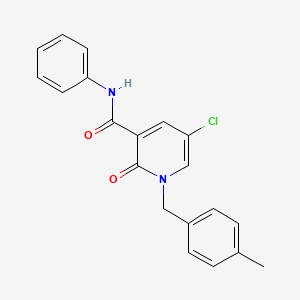
![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036959.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)
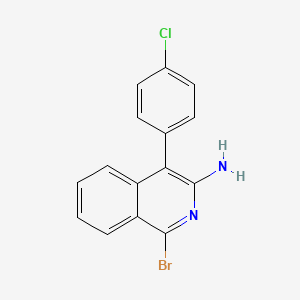
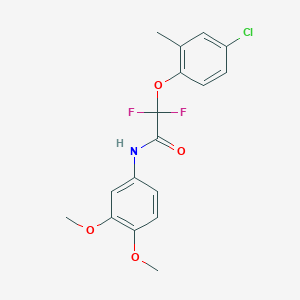
![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)
![2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036968.png)
![2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole](/img/structure/B3036969.png)
![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)
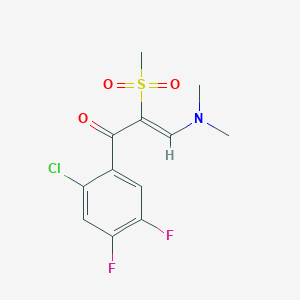
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)
